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QAQ dichloride

Cat. No.: B1150262
M. Wt: 567.59
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Description

Overview of Photoresponsive Compounds in Chemical Biology

Photoresponsive compounds, also known as photoswitchable molecules, are a fascinating class of molecules that undergo reversible or irreversible structural changes upon exposure to light. mdpi.comencyclopedia.pub This light-induced transformation can alter their physical and chemical properties, such as polarity, solubility, and reactivity. mdpi.com The ability to control these molecules with light, a non-invasive stimulus that offers high spatiotemporal precision, has made them invaluable tools in chemical biology. encyclopedia.pubresearchgate.net

Common classes of photoresponsive molecules include azobenzenes, spiropyrans, diarylethenes, and hydrazones. encyclopedia.pub Azobenzene (B91143), for instance, can switch between its trans and cis isomers when exposed to specific wavelengths of light. acs.orguni-muenchen.de This isomerization can induce significant conformational changes in biomolecules to which they are attached, such as peptides and proteins. acs.org

These "caged" compounds, where a bioactive molecule is rendered inactive by a photolabile group, can be activated at a desired time and location with a pulse of light. acs.orgauckland.ac.nz This has led to the development of photoresponsive biomaterials with applications in drug delivery, tissue engineering, and biosensing. mdpi.comencyclopedia.pub

Significance of Ion Channels in Cellular Physiology and Pharmacology

Ion channels are essential pore-forming membrane proteins that regulate the flow of ions across cell membranes. numberanalytics.comtocris.com This ionic movement is fundamental to a vast array of physiological processes, including nerve impulse transmission, muscle contraction, and hormone secretion. numberanalytics.comsussex.ac.ukstudysmarter.co.uk

There are several types of ion channels, classified by their gating mechanism (how they open and close) and their selectivity for specific ions. numberanalytics.comtocris.com Major categories include:

Voltage-gated ion channels: Respond to changes in the cell's membrane potential. numberanalytics.com

Ligand-gated ion channels: Activated by the binding of a specific molecule, such as a neurotransmitter. numberanalytics.comtocris.com

Mechanically gated ion channels: Open in response to physical stress on the cell membrane. numberanalytics.com

Light-gated ion channels: Controlled by light. tocris.com

Given their critical roles, it's not surprising that ion channels are major targets for a wide range of drugs. numberanalytics.comstudysmarter.co.uk Dysfunction of ion channels, often due to genetic mutations, can lead to a variety of diseases known as channelopathies, such as cystic fibrosis and certain types of epilepsy. tocris.comsussex.ac.uk

Historical Context of Light-Controlled Ligands for Biological Targets

The concept of using light to control biological activity has evolved significantly over the years. Early efforts focused on developing "caged" compounds, where a bioactive molecule is rendered inert by a photolabile protecting group. acs.org Upon irradiation, this group is cleaved, releasing the active molecule.

A key development in this field was the use of photochromic compounds, molecules that can be reversibly switched between two stable isomers with different properties using light of different wavelengths. nih.gov Azobenzene and its derivatives have been particularly prominent in this area. acs.orguni-muenchen.de

The first demonstrations of using photochromic compounds to regulate the activity of receptors, specifically cys-loop receptor channels, marked a pioneering step. nih.gov This led to two main strategies:

Photochromic Ligand (PCL) approach: A soluble ligand containing a photoswitchable moiety that can activate or inhibit a target receptor depending on its isomeric state. uni-muenchen.deub.edu

Photochromic Tethered Ligand (PTL) approach: A photoswitchable ligand that is covalently attached to the target protein. uni-muenchen.de

These approaches have been successfully applied to a variety of receptors, including nicotinic acetylcholine, glutamate, and GABA receptors, providing a powerful toolbox for investigating neuronal circuits. nih.gov

Emergence of QAQ Dichloride as a Distinct Optopharmacological Probe

This compound has emerged as a significant tool in the field of optopharmacology, which utilizes light to control the activity of drugs. nih.gov It is a photoswitchable molecule that acts as a blocker of several types of ion channels, including voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels. tocris.comrndsystems.commedkoo.com

What makes this compound particularly interesting is its mechanism of action. It is a membrane-impermeable compound that gains entry into specific cells, such as nociceptive (pain-sensing) neurons, through ion channels that are activated by noxious stimuli, like TRPV1 channels. tocris.comrndsystems.comnih.gov This allows for the selective targeting of these cells. nih.gov

Once inside the cell, this compound can be switched between its trans and cis isomers using light. tocris.com The trans form is the active conformation that blocks ion channels, while the cis form is inactive. tocris.comtargetmol.com This reversible, light-controlled blockade of ion channels allows for the precise optical silencing of neuronal activity. This property has been demonstrated to produce optically reversible local anesthesia in rats, highlighting its potential as a research tool for studying pain signaling and other neurological processes. tocris.comrndsystems.com

Research Findings on this compound

PropertyDescription
Chemical Name 2,2'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride tocris.com
Molecular Formula C28H44Cl2N6O2 rndsystems.com
Molecular Weight 567.59 g/mol tocris.comrndsystems.com
Purity ≥98% (HPLC) tocris.comrndsystems.com
Solubility Soluble to 50 mM in water rndsystems.com
Storage Store at -20°C rndsystems.com
Mechanism of Action Photoswitchable blocker of Nav, Cav, and Kv channels. tocris.commedkoo.comrndsystems.com Blocks channels in the trans conformation. tocris.comrndsystems.com
Photoswitching Switches from cis to trans at 500 nm and trans to cis at 380 nm. tocris.comrndsystems.com
Cell Permeability Generally membrane impermeant, but enters nociceptive neurons via channels like TRPV1. tocris.comrndsystems.comnih.gov

Properties

Molecular Formula

C28H44Cl2N6O2

Molecular Weight

567.59

Synonyms

2,2/'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride

Origin of Product

United States

Synthetic Methodologies and Derivative Design of Qaq Dichloride

Rational Design and Synthesis of QAQ Dichloride Derivatives

Strategies for Membrane Permeability Modulation

The ability of this compound to traverse the cell membrane is not uniform and is subject to specific modulation strategies. Due to its two quaternary ammonium (B1175870) groups, the compound is highly charged and generally considered membrane-impermeant under normal physiological conditions. escholarship.orgmedkoo.com This inherent impermeability is a critical feature, preventing nonspecific effects across all cell types.

The primary strategy for modulating its permeability relies on targeted uptake through specific ion channels. Research has demonstrated that this compound can enter certain cells, such as nociceptive (pain-sensing) neurons, by passing through the pores of large-pored ion channels that are endogenously expressed on these cells. escholarship.org A key channel implicated in this process is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 channels are activated by noxious stimuli, including heat and capsaicin. nih.gov When these channels open, they form a pore large enough for this compound to enter the cell, allowing for cell-type-specific accumulation of the compound. escholarship.org This mechanism effectively makes the cell membrane conditionally permeable to this compound only in cells expressing active, open-pore channels like TRPV1.

While the TRPV1-mediated pathway is the specific mechanism described for this compound, other general strategies exist for enhancing the membrane permeability of charged or large molecules, which could theoretically be applied. These include the use of cell-penetrating peptides (CPPs), which can be conjugated to a cargo molecule to facilitate its transport across the membrane, or methods that physically disrupt the membrane, such as electroporation. labster.comnih.gov Another approach involves packaging molecules within lipid or polymer-based nanoparticles that can fuse with the cell membrane to release their contents. conductscience.com

StrategyMechanismApplicability to this compound
Inherent PropertiesThe compound possesses two quaternary ammonium groups, making it positively charged and hydrophilic, thus preventing passive diffusion across the lipid bilayer.This compound is generally membrane-impermeant. medkoo.com
Targeted Channel UptakeUtilizes the opening of large-pored ion channels, such as TRPV1, which are expressed on specific cell types (e.g., nociceptive neurons). When activated, these channels form a pore that allows this compound to enter the cell. escholarship.orgThis is the primary reported mechanism for its entry into target cells.
Mechanical DisruptionMethods like electroporation or microinjection create temporary pores in the cell membrane to allow entry of otherwise impermeant molecules.A general method, not specifically reported for this compound but theoretically possible in experimental settings. labster.comnih.gov

Advanced Synthetic Techniques and Scalability Considerations

The synthesis of this compound, with the IUPAC name Di[4-(2-(N,N,N-triethyl)aminoacetyl)aminophenyl]-diazene dichloride, involves the formation of a symmetrical azobenzene (B91143) core followed by the attachment of two identical side chains. medkoo.com The production of this compound is complex, which is reflected in its availability primarily through custom synthesis with significant cost and long lead times, suggesting scalability challenges. medkoo.comhodoodo.com

Advanced Synthetic Techniques

The core of this compound is a symmetrically substituted azobenzene. Classical methods for forming the central azo (-N=N-) bond include the Mills reaction and diazonium coupling. rsc.org However, more recent and advanced techniques offer improvements in efficiency, safety, and environmental impact.

One such advanced method is the oxidative dimerization of aromatic amines . This approach is straightforward and benefits from the wide availability of aniline (B41778) starting materials. Modern variations of this method can be metal-free. For instance, the use of tert-butyl hypoiodite, generated in situ from sodium iodide (NaI) and tert-butyl hypochlorite (B82951) (t-BuOCl), provides an efficient, cost-effective, and mild method for synthesizing symmetrical azobenzenes from the corresponding anilines. sci-hub.se This process avoids the use of environmentally harsh heavy-metal oxidants like manganese or lead salts. sci-hub.se

A plausible advanced synthesis for this compound would involve:

Synthesis of the Precursor : Preparation of an aniline derivative, 4-amino-N-(2-(triethylammonio)acetyl)aniline chloride.

Oxidative Dimerization : Dimerization of this precursor using a modern oxidative system (e.g., t-BuOI) to form the central azobenzene linkage, yielding the final this compound structure.

Alternative advanced methods for forming the azo-bond include palladium-catalyzed reactions that couple N-aryl-N'-silyldiazenes with aryl halides or copper-catalyzed diarylation of hydrazine. mdpi.com

Scalability Considerations

Translating a laboratory synthesis to industrial-scale production presents numerous challenges, including maintaining reaction yields, purity, and safety while managing costs. rsc.org The custom-synthesis nature of this compound suggests that its current preparation methods are not easily scaled. medkoo.comhodoodo.com

Key scalability challenges for a multi-step synthesis like that of this compound include:

Reagent Cost and Safety : Large-scale use of certain reagents can be prohibitively expensive or hazardous. For example, while effective, some modern catalytic systems rely on expensive metals or ligands. The use of potentially explosive intermediates, such as diazonium salts in classical methods, also poses a significant safety risk at larger scales. txst.edu

Process Control : Maintaining precise control over reaction parameters like temperature, pressure, and stoichiometry is more difficult in large reactors than in laboratory glassware. google.com Techniques like microwave-assisted synthesis can accelerate reactions but face challenges in ensuring even heating and reproducibility when scaling up from small, single-mode reactors to larger, multi-mode systems. researchgate.net

Purification : The purification of the final product and intermediates via methods like column chromatography becomes less practical and more expensive at an industrial scale. Developing a scalable process often requires designing the synthesis to yield a product that can be purified by crystallization or distillation. nih.gov

Continuous Manufacturing : A potential solution to scalability challenges is the adoption of continuous flow chemistry. Flow reactors offer superior control over reaction conditions, improved safety, and can be run for extended periods to produce large quantities, often simplifying the scale-up process compared to traditional batch chemistry. researchgate.net

For this compound, developing a scalable synthesis would likely involve optimizing the reaction pathway to use cost-effective starting materials and robust, high-yield reactions that avoid difficult purifications. nih.gov

Chemical Properties of this compound
PropertyValue
Molecular FormulaC₂₈H₄₄Cl₂N₆O₂ medkoo.com
Molecular Weight567.60 g/mol medkoo.com
IUPAC NameDi[4-(2-(N,N,N-triethyl)aminoacetyl)aminophenyl]-diazene dichloride medkoo.com
AppearanceSolid powder medkoo.com
Purity≥98% medkoo.com
SolubilitySoluble in DMSO medkoo.com

Photophysical and Conformational Dynamics of Qaq Dichloride

Azobenzene (B91143) Isomerization in QAQ Dichloride

The ability of this compound to switch between its cis and trans forms is fundamental to its function. This process is initiated by light and can also be influenced by temperature.

Detailed Mechanisms of Cis-Trans Photoisomerization

The photoisomerization of azobenzene-containing molecules like this compound primarily occurs through two established mechanisms: rotation and inversion. mdpi.com Upon irradiation with light of a specific wavelength, the stable trans isomer can be converted to the metastable cis isomer. tocris.com This process involves the excitation of electrons in the N=N double bond of the azobenzene group. mdpi.com

The trans-to-cis isomerization is typically induced by UV light (around 380 nm), while the reverse cis-to-trans conversion is achieved with visible light (around 500 nm). tocris.com The rotational pathway involves the breaking of the π-bond of the N=N double bond, allowing for free rotation around the remaining σ-bond. In contrast, the inversion mechanism involves a change in the geometry of one of the nitrogen atoms, leading to a planar transition state. The dominant mechanism can be influenced by factors such as the molecular structure and the surrounding environment. mdpi.com

Quantum Yields and Photostationary States under Different Irradiation Wavelengths

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed. horiba.com For this compound, the trans-to-cis isomerization is induced by irradiation at 380 nm, while the cis-to-*trans isomerization occurs at 500 nm. tocris.com

Under continuous irradiation at a specific wavelength, a photostationary state is reached, which is a dynamic equilibrium with a specific ratio of cis and trans isomers. This ratio is dependent on the irradiation wavelength and the quantum yields of the forward and reverse photoisomerization reactions.

Wavelength (nm)Isomerization
380trans to cis
500cis to trans

Thermal Relaxation Kinetics of Isomers

In the absence of light, the metastable cis isomer of this compound can thermally relax back to the more stable trans form. mdpi.com The rate of this thermal relaxation is dependent on the temperature and the energy barrier between the cis and trans states. The kinetics of this process can be studied to determine the lifetime of the cis isomer under specific conditions. For some azobenzene derivatives, these relaxation times can range from milliseconds to hours depending on the molecular structure and solvent environment. rsc.org

Spectroscopic Characterization of Isomeric Forms (excluding basic identification data)

Advanced spectroscopic techniques are crucial for differentiating between the cis and trans isomers of this compound and for understanding the influence of the environment on their properties.

Advanced Spectroscopic Techniques for Isomer Differentiation

Beyond basic identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide detailed structural information to distinguish between the cis and trans isomers. numberanalytics.com For instance, the spatial arrangement of atoms in the cis and trans forms will result in different chemical shifts and coupling constants in their NMR spectra. numberanalytics.com Similarly, the vibrational modes of the two isomers can be distinguished using IR spectroscopy. numberanalytics.com

Time-resolved spectroscopic methods, such as transient absorption spectroscopy, are employed to monitor the fast dynamics of photoisomerization, providing insights into the excited-state lifetimes and the pathways of interconversion between the isomeric forms. researchgate.net

Influence of Solvent Environment on Photoisomerization

The solvent environment can significantly impact the photoisomerization of azobenzene compounds. wikipedia.org Factors such as solvent polarity and viscosity can influence the rate of isomerization, the quantum yields, and the thermal relaxation kinetics. nih.govacs.org For example, polar solvents can stabilize the transition state of the isomerization process to a different extent than the ground state, thereby altering the reaction rate. wikipedia.org The choice of solvent can also affect the absorption and emission spectra of the isomers, leading to shifts in the wavelengths required for photo-switching. acs.org

Conformational Flexibility and Steric Effects of this compound

The biological and photophysical functions of this compound are intrinsically linked to its ability to undergo conformational changes. This flexibility is primarily governed by the rotational freedom around specific bonds within the molecule and the steric influences exerted by its side chains. A detailed examination of these factors provides insight into the efficiency and dynamics of its photoisomerization.

Analysis of Dihedral Angles and Rotational Barriers

The key to this compound's function as a molecular switch lies in the photoisomerization of its central azobenzene core. This process involves a significant change in the molecule's geometry, which can be described by the dihedral angles around the nitrogen-nitrogen double bond (C-N=N-C).

The trans isomer is the thermodynamically more stable state in the dark. beilstein-journals.org It possesses a nearly planar conformation. In contrast, the cis isomer is non-planar. This geometric shift results in a substantial change in the distance between the para-substituted carbon atoms of the phenyl rings, contracting from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org

The transition between these two states is not without an energy cost. The process of isomerization requires surmounting a rotational or inversional energy barrier. For the parent azobenzene molecule, the trans isomer is more stable than the cis isomer by about 12 kcal/mol. beilstein-journals.org The energy barrier from the ground state to the photoexcited state is approximately 23 kcal/mol. beilstein-journals.org

Computational studies on substituted azobenzene derivatives provide further insight into these energy barriers. For instance, theoretical calculations for an azobenzene derivative embedded within a metal-organic framework have estimated the activation energy for the thermal cis-to-trans back-isomerization. rsc.org These studies highlight two primary mechanisms for isomerization: rotation around the N=N bond and an inversion mechanism at one of the nitrogen atoms.

Table 1: Calculated Activation Energies for Isomerization Mechanisms of an Azobenzene Derivative. rsc.org

Isomerization PathwayCalculated Activation Energy (kcal/mol)Calculated Activation Energy (eV)
Rotation200.9
Inversion251.1

These values indicate that a significant amount of energy is required for the molecule to switch between its conformational states. The specific rotational barriers in this compound itself will be influenced by its unique side chains, but the fundamental principles and energy scales are expected to be comparable to these well-studied azobenzene systems.

Impact of Side Chains on Isomerization Efficiency

The N,N,N-triethyl-2-oxo-ethanaminium dichloride side chains of this compound are not merely passive components; they play a crucial role in modulating the molecule's conformational dynamics and isomerization efficiency through steric and electronic effects.

Steric hindrance is a primary factor. Bulky substituents attached to the azobenzene phenyl rings can physically impede the rotational and inversional movements required for isomerization. mdpi.com This steric clash can increase the energy barrier for the trans-to-cis conversion and can also affect the thermal stability of the resulting cis isomer. In some cases, significant steric hindrance between side groups can slow down the rate of thermal relaxation from cis back to trans. rsc.org

The electronic nature of the substituents also has a profound effect. The side chains of this compound terminate in quaternary ammonium (B1175870) groups, which are positively charged. The quaternization of nitrogen-containing azobenzene derivatives is known to influence their photochemical properties. unirioja.esnih.gov Generally, electron-withdrawing groups tend to decrease the energy barrier for isomerization, while electron-donating groups can increase it. researchgate.net The presence of charged groups like those in this compound introduces complex electrostatic interactions that can influence the stability of the ground and transition states of isomerization.

Studies on other azobenzene derivatives have quantified the effect of different substituents on isomerization rates. For example, the introduction of bulky groups has been shown to alter the quantum yield of photoisomerization and the half-life of the cis isomer. mdpi.com

Table 2: Research Findings on the Photochemical Properties of Two Novel Amide-Containing Azobenzene Derivatives (L1 and L2). mdpi.com

ParameterAmide L1Amide L2
Conversion to cis Isomer upon UV Irradiation40%22%
Quantum Yield of trans to cis Isomerization6.19%2.79%

This data illustrates that the nature of the side chain directly impacts the efficiency of the photoswitching process. mdpi.com For this compound, the bulky and charged triethylammonium (B8662869) groups are expected to create a unique local environment that dictates the precise energy landscape for isomerization, influencing both the light-induced switching and the thermal relaxation processes.

Molecular Recognition and Supramolecular Interactions of Qaq Dichloride

Interactions with Biological Macromolecules (excluding safety/adverse effects)

QAQ dichloride is a specially designed molecule that functions as a photoswitchable ligand, allowing for external control of its biological activity. tocris.commedchemexpress.com Its interactions are primarily characterized by its ability to physically block the pores of ion channels.

This compound functions as a blocker of voltage-gated ion channels, including sodium (Naᵥ), calcium (Caᵥ), and potassium (Kᵥ) channels. rndsystems.com The molecule itself is generally membrane-impermeant. medchemexpress.comrndsystems.com However, it can gain entry into specific cells, such as nociceptive (pain-sensing) neurons, through the activation of large-pore ion channels like TRPV1. tocris.comrndsystems.com Once inside the cell, this compound can physically obstruct the ion-conducting pore of its target channels from the intracellular side. This mechanism is characteristic of an open-channel block, where the molecule enters and binds within the channel pore only when the channel is in an open state. The binding is non-covalent, relying on electrostatic and steric interactions between the compound and the amino acid residues lining the channel pore.

The defining characteristic of this compound is its photoisomerizable azobenzene (B91143) core, which allows its three-dimensional shape to be controlled by light. This property directly governs its binding affinity for ion channels. The molecule exists in two primary conformations:

trans-conformation : This is the more stable, elongated form of the molecule. In this state, this compound acts as an effective channel blocker, binding within the pore and preventing ion flow. medchemexpress.comrndsystems.com

cis-conformation : Upon irradiation with light of a specific wavelength (typically 380 nm), the molecule switches to a bent, less stable cis form. tocris.comrndsystems.com In this conformation, it does not effectively block the channels. medchemexpress.com

The ability to switch from the inactive cis state back to the active trans state can be achieved by exposing the molecule to a different wavelength of light (around 500 nm). tocris.comrndsystems.com This reversible, light-dependent change in shape provides a direct mechanism for controlling its binding affinity and, consequently, its channel-blocking function. medchemexpress.com The channel-blocking activity is exclusively associated with the trans isomer, demonstrating a clear link between conformational state and binding. rndsystems.com

Table 1: Photoswitching Properties of this compound
WavelengthConformational SwitchChannel Blocking Activity
380 nmtrans to cisOff (Unblocks Channel)
500 nmcis to transOn (Blocks Channel)

Current research indicates that this compound is a non-selective blocker of several types of voltage-gated ion channels. rndsystems.com It has been shown to block voltage-gated sodium (Naᵥ), calcium (Caᵥ), and potassium (Kᵥ) channels. tocris.com This broad activity suggests that the binding site within the pore is conserved across these different channel families or that the molecule's size and charge are suitable for obstructing all of them once it gains intracellular access. Its utility in research stems not from specificity for a particular channel type, but from the ability to control its blocking activity in time and space with light. medchemexpress.com

Influence of Conformational State on Binding Affinity

Supramolecular Assembly and Host-Guest Chemistry

While specific studies on the self-assembly and host-guest chemistry of this compound are not prevalent, the principles can be illustrated by examining a structurally related class of molecules: bis-quaternary ammonium (B1175870) compounds, such as Dequalinium chloride. These molecules, which also feature two positive charges separated by a linker, provide insight into the types of supramolecular interactions that are possible.

Supramolecular self-assembly involves molecules spontaneously organizing into larger, ordered structures through non-covalent interactions. nih.gov Amphiphilic molecules, which have both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, can self-assemble in solution to form structures like micelles or nanoparticles. acs.org

Bis-quaternary ammonium compounds like Dequalinium chloride are lipophilic (hydrophobic) cations. targetmol.comselleckchem.com Their structure, featuring a long hydrocarbon chain linking two charged quinaldinium rings, gives them amphiphilic character. nih.gov This structure allows them to interact with cell membranes and suggests a propensity for self-assembly in aqueous environments, where the hydrophobic portions would aggregate to minimize contact with water, while the charged ends remain exposed. This behavior is fundamental to the formation of more complex supramolecular systems. acs.org

Host-guest chemistry involves a larger "host" molecule encapsulating a smaller "guest" molecule. wikipedia.org Macrocyclic hosts like cucurbit[n]urils (CB[n]) are well-known for their ability to bind guest molecules within their central cavity. wikipedia.orgresearchgate.net

Studies on Dequalinium chloride (DQ) have demonstrated its ability to act as a guest for the macrocyclic host cucurbit medchemexpress.comuril (CB medchemexpress.com). rsc.org Research using NMR and UV-vis spectroscopy has shown that the alkyl chain of a single DQ molecule can be encapsulated by two CB medchemexpress.com molecules, forming a stable 1:2 host-guest complex (DQ@2CB medchemexpress.com). rsc.org This complexation is driven by non-covalent forces, including hydrophobic and ion-dipole interactions between the guest and the host's cavity. thno.org

In one study, this host-guest interaction was used to create a pH-responsive system. rsc.org The DQ@2CB medchemexpress.com complex was stable at neutral pH. However, in an acidic environment, a competing guest molecule could displace the DQ, releasing it from the macrocycle and restoring its activity. rsc.org This demonstrates how supramolecular complexation can be used to control the availability of a guest molecule like a bis-quaternary ammonium compound.

Table 2: Host-Guest Complexation of Dequalinium Chloride
HostGuestStoichiometry (Guest:Host)Driving Forces
Cucurbit medchemexpress.comuril (CB medchemexpress.com)Dequalinium chloride (DQ)1:2Hydrophobic interactions, Ion-dipole interactions

Anion Recognition and Coordination by Dichloride Moieties

The study of supramolecular chemistry involves examining the interactions between molecules that are not covalently bonded, a field where anion recognition plays a crucial role. beilstein-journals.orgfortunejournals.com In the context of this compound, a comprehensive understanding of its function necessitates an exploration of the role of its dichloride counterions in molecular recognition and supramolecular assembly. While specific research on the anion recognition properties of this compound's dichloride moieties is not extensively detailed in publicly available literature, we can infer potential behaviors based on the principles of supramolecular chemistry and studies of similar quaternary ammonium salt systems.

In many organic salts, the anion is not merely a passive counterion but an active participant in the formation of larger, ordered structures through interactions such as hydrogen bonding and anion-π interactions. conicet.gov.ardoi.org For instance, research on other complex organic molecules has demonstrated that chloride ions can be specifically coordinated by amide or other hydrogen-bond-donating groups within a receptor molecule, leading to the formation of stable complexes. fortunejournals.comrsc.orgresearchtrends.net It is plausible that the dichloride moieties of this compound could engage in similar interactions, potentially influencing its conformation and its presentation to its biological targets. The ability of photoswitchable molecules to change their shape upon light stimulation can alter the binding pocket for anions, allowing for controlled uptake or release of the anion. rsc.orgnih.gov

The table below summarizes the types of non-covalent interactions that are typically involved in anion recognition in related supramolecular systems.

Interaction TypeDescriptionPotential Relevance to this compound
Hydrogen BondingInteraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The chloride ions can act as hydrogen bond acceptors, interacting with hydrogen bond donors on the QAQ molecule or surrounding molecules.
Electrostatic InteractionsAttractive or repulsive forces between charged species.The primary interaction holding the cationic QAQ and the anionic dichloride together.
Anion-π InteractionsAttractive non-covalent interaction between an anion and an electron-deficient π-system.The aromatic rings in the QAQ molecule could potentially interact with the chloride ions. conicet.gov.ardoi.org
Ion-Pair RecognitionThe simultaneous recognition and binding of both a cation and an anion.The entire this compound salt can be considered an ion pair, and its interactions with biological targets may involve recognition of this entity. aip.org

Mechanistic Insights into Membrane Interactions

The interaction of this compound with cellular membranes is a critical aspect of its function as a photoswitchable channel blocker. Understanding these mechanisms provides insight into how it reaches its intracellular targets.

Investigation of Membrane Permeation Pathways (excluding dosage/administration)

This compound is generally considered to be membrane-impermeant due to its charged quaternary ammonium groups. rsc.org This characteristic is crucial for its targeted action, as it prevents the molecule from freely diffusing across cell membranes and affecting all cells indiscriminately. The primary mechanism for its entry into cells is not passive diffusion through the lipid bilayer, but rather through the pores of specific ion channels when they are in an open state. rsc.orgelifesciences.org

Studies have shown that the cellular uptake of this compound is activity-dependent. This means that the ion channels that serve as its entry portals must be activated, for example by a stimulus that causes them to open. pnas.org The molecule is then able to pass through the dilated pore of the channel. This mode of entry is similar to that of other quaternary ammonium compounds like QX-314, which also enters neurons through open ion channels. pnas.org The table below details the key aspects of this compound's membrane permeation.

Permeation CharacteristicDescriptionSupporting Evidence
General ImpermeabilityThe charged nature of this compound prevents its passive diffusion across the hydrophobic lipid bilayer of the cell membrane.Described as a membrane-impermeable compound in multiple studies. rsc.org
Activity-Dependent UptakeEntry into the cell requires the target ion channels to be in an open, conductive state.Uptake is facilitated by the activation of channels like TRPV1 and P2X. rsc.org
Pore PermeationThe molecule passes through the aqueous pore of the ion channel rather than partitioning into the lipid membrane.The mechanism is described as transport through a dilated pore. rsc.org

Role of Specific Ion Channels in Cellular Uptake

The selective entry of this compound into specific cell types is primarily mediated by the presence of certain large-pore ion channels on the cell surface. The most prominently cited channels for this compound uptake are the Transient Receptor Potential Vanilloid 1 (TRPV1) and P2X receptors. rsc.orgelifesciences.org

TRPV1 Channels:

TRPV1 channels are non-selective cation channels that are well-known for their role in detecting noxious stimuli, including heat and capsaicin. mdpi.com When activated, the TRPV1 pore dilates to an extent that allows the passage of large organic cations, including this compound. elifesciences.orgpnas.org This provides a pathway for this compound to accumulate inside nociceptive (pain-sensing) neurons, which are rich in TRPV1 channels. elifesciences.org The interaction between this compound and the TRPV1 channel is a key element of its targeted action as a light-sensitive analgesic. The activation of TRPV1 by various stimuli leads to a conformational change in the channel, opening a gate that is wide enough for this compound to enter the cell. elifesciences.orgmdpi.com

P2X Receptors:

P2X receptors are another family of ligand-gated ion channels that form pores large enough to allow the passage of this compound. rsc.org These channels are activated by extracellular ATP and are involved in a variety of physiological processes, including neurotransmission and inflammation. frontiersin.org Similar to TRPV1, the activation of P2X receptors opens a pore that can accommodate the this compound molecule, facilitating its entry into the cell. This pathway for cellular entry has been demonstrated for other photoswitchable compounds as well. bohrium.com

The table below summarizes the key ion channels involved in the cellular uptake of this compound.

Ion ChannelActivation StimulusRole in this compound Uptake
TRPV1Heat, capsaicin, protons (low pH) mdpi.comProvides a primary pathway for entry into nociceptive neurons. rsc.orgelifesciences.org
P2X ReceptorsExtracellular ATP frontiersin.orgOffers an alternative route for cellular entry in cells expressing these receptors. bohrium.comrsc.org

Mechanistic Studies of Qaq Dichloride’s Modulatory Action on Ion Channels

Elucidation of Channel Blocking Mechanisms

The ability of QAQ dichloride to modulate neuronal excitability stems from its direct interaction with the pores of several key ion channels. nih.govfrontiersin.org This interaction is not constant but is dependent on both the conformational state of the molecule and the functional state of the ion channel itself.

State-Dependent Channel Blockade by this compound

The blocking action of this compound is contingent on the ion channel's state, classifying it as an open-channel blocker. frontiersin.orgscispace.com This means the channel must first open in response to a stimulus, such as membrane depolarization, before the molecule can access its binding site within the intracellular vestibule of the channel to induce a block. frontiersin.org Evidence for this mechanism is observed in the use-dependent nature of the blockade of sodium channels (Nav); the blocking effect of the active trans-QAQ isomer becomes more pronounced with repeated or prolonged channel opening through depolarization. nih.gov

Furthermore, the blockade of potassium channels (Kv) by this compound exhibits voltage dependence. nih.govresearchgate.net The efficacy of the block increases as the cell membrane becomes more depolarized, a characteristic feature shared with other quaternary ammonium (B1175870) (QA) compounds that act as open-channel blockers. nih.govresearchgate.net This state-dependent activity ensures that this compound preferentially targets and inhibits channels in their active, ion-conducting state.

Photo-Control of Ion Channel Conductance

The defining feature of this compound is its photoswitchable nature, which allows for dynamic and reversible control over ion channel conductance. nih.gov This control is rooted in the photoisomerization of the molecule's central azobenzene (B91143) core. nih.govfrontiersin.org

This compound exists in two primary conformations: a thermally stable, elongated trans isomer and a bent cis isomer. nih.govfrontiersin.org The trans form is the biologically active state, capable of blocking voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels. nih.govrndsystems.com This state is dominant in darkness or can be rapidly induced by illumination with light at approximately 500 nm. nih.gov

Upon exposure to light at around 380 nm, the molecule undergoes a conformational change to the shorter, bent cis isomer. nih.gov In this state, this compound is inactive and does not block the ion channels, allowing for the flow of ions and restoration of channel conductance. nih.govmedchemexpress.com This reversible process allows for the rapid optical silencing and reactivation of neuronal activity. medchemexpress.commedchemexpress.com

Table 1: Photo-Control of this compound Activity
Wavelength of LightIsomeric StateMolecular ShapeChannel Blocking Activity
~380 nmCisBent / ShorterInactive (Unblocks Channel)
~500 nm or DarkTransElongated / LinearActive (Blocks Channel)

Allosteric Modulation vs. Pore Blockade

Ion channel modulators can act through various mechanisms, principally pore blockade or allosteric modulation. japsonline.comnumberanalytics.com Allosteric modulators bind to a site on the receptor or channel that is distinct from the primary (orthosteric) site where the endogenous ligand binds. wikipedia.orgfrontiersin.org This binding induces a conformational change that alters the channel's activity without directly obstructing the ion-conducting pathway. wikipedia.orgnih.gov

Structure-Activity Relationships for Ion Channel Selectivity

The chemical structure of this compound is intrinsically linked to its function as a non-selective, photoswitchable ion channel blocker. nih.govrndsystems.com While it affects Nav, Cav, and Kv channels broadly, the specific structural components are key to its activity and provide a foundation for the development of more selective photoswitches. nih.govplos.orgsemanticscholar.org

Identification of Key Structural Features for Nav, Cav, and Kv Channel Modulation

The modulatory activity of this compound arises from the interplay of its three main structural components. nih.govfrontiersin.org

Quaternary Ammonium (QA) Groups: The molecule is capped at both ends by quaternary ammonium groups. nih.gov These positively charged moieties serve as the primary pharmacophores, mimicking the action of other known QA-based channel blockers like tetraethylammonium (B1195904) (TEA). scispace.complos.org They are responsible for physically occluding the ion channel pore by binding to a site within the intracellular vestibule. frontiersin.org The presence of two QA groups appears to be a critical feature for its ability to block Nav channels, in addition to Kv channels. frontiersin.org

Azobenzene Core: The central azobenzene unit is the photoswitchable element. frontiersin.org Its ability to isomerize between the long trans state and the short cis state upon light stimulation effectively changes the distance between the two terminal QA groups. nih.govfrontiersin.org This light-dependent change in molecular length is the basis of its function; the elongated trans form is the correct length to lodge within the pore and block ion flow, while the shorter cis form is not. frontiersin.orgnih.gov

Symmetrical Structure: The symmetrical design, with a QA group on either side of the azobenzene linker, contributes to its function as a potent, doubly charged blocker. nih.govmedchemexpress.com This structure was derived from QX-314, establishing a clear link to the pharmacology of local anesthetics that primarily target sodium channels. acs.org

While this compound is considered a non-selective blocker of voltage-gated cation channels, its structural basis provides insight into its broad activity across Nav, Cav, and Kv channels, which share structural similarities and are sensitive to intracellular QA blockade. nih.govplos.orgsemanticscholar.org

Table 2: Structure-Function Relationship of this compound Components
Structural FeaturePrimary FunctionMechanism
Quaternary Ammonium (QA) GroupsPore BlockingAct as the pharmacophore that physically occludes the ion conduction pathway from the intracellular side.
Azobenzene CorePhotoswitchUndergoes light-induced isomerization (trans↔cis), altering the molecule's length and thus its ability to block the channel.
Overall Symmetrical StructurePotency and Broad ActivityThe bis-quaternary, symmetrical design based on local anesthetic scaffolds contributes to its potent, non-selective blockade of Nav, Cav, and Kv channels.

Development of Channel-Specific Photoswitches

A significant goal in the field of photopharmacology is the creation of photoswitches with high selectivity for specific ion channels or even channel subtypes. While this compound itself is non-selective, its molecular framework serves as a valuable scaffold for designing second-generation compounds with improved properties. nih.govmedchemexpress.com

One avenue of development has been the creation of "red-shifted" derivatives of QAQ. medchemexpress.commedchemexpress.com These molecules are engineered to be activated by longer wavelengths of light, which offers a significant advantage for potential in vivo applications due to the deeper tissue penetration of red light compared to UV or blue light.

Achieving channel selectivity likely requires modifications to the pharmacophore itself. The general strategy involves altering the structure of the blocking group (the QA moiety) to create a better fit for the unique pore architecture of a specific channel type. For example, by systematically changing the substituents on the ammonium group or altering the linker connecting it to the azobenzene core, it may be possible to confer selectivity for one channel family (e.g., a specific Kv subtype) over others. researchgate.net This "azologization" approach, where an existing selective drug is made photoswitchable by incorporating an azobenzene group, has been explored with other local anesthetics like fomocaine (B92652) to create new photochromic blockers. nih.govacs.orgresearchgate.net Such strategies, starting from the QAQ template, pave the way for developing a toolkit of light-sensitive molecules capable of targeting individual ion channels with high precision.

Optical Reversibility and Spatiotemporal Control

The utility of this compound as a modulator of ion channel activity is significantly enhanced by its photoisomerizable nature. This characteristic allows for dynamic and reversible control over its function, which can be manipulated with high precision using light. The core of this functionality lies in the azobenzene group within the QAQ molecule, which can switch between two distinct isomeric states, trans and cis, upon illumination with specific wavelengths of light.

Precision of Light-Mediated On/Off Switching of Channel Activity

The modulatory action of this compound on ion channels is state-dependent, with the trans isomer acting as a blocker and the cis isomer being largely inactive. tandfonline.com This binary function is controlled by light, enabling a precise on/off switching of ion channel activity. nih.govacs.org The elongated trans configuration of QAQ effectively blocks voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels. nih.govrndsystems.comtocris.com

Illumination with 380 nm light triggers the conversion of the trans isomer to the bent cis form. nih.govrndsystems.comtocris.com In this cis configuration, the blockade is removed, and ion channel activity is restored. nih.gov Conversely, the molecule can be rapidly switched back to its channel-blocking trans state by illumination with 500 nm light. nih.govrndsystems.comtocris.com This reversion from cis to trans can occur within milliseconds, allowing for exceptionally rapid temporal control. nih.gov While the cis form can also spontaneously revert to the more stable trans form in the dark, this process is slow, making light-mediated switching the key to precise temporal regulation. nih.gov

This light-mediated control allows for the reversible silencing of action potential firing in neurons. nih.gov In experiments on dissociated rat hippocampal neurons with intracellular QAQ, action potential firing could be elicited by current injections when QAQ was in the cis form (380 nm light). researchgate.net However, upon switching to the trans form (500 nm light), neurons fired only a single spike at the beginning of a stimulus, with subsequent spikes being suppressed, which is consistent with the use-dependent blockade of sodium channels. researchgate.net

Wavelength of LightIsomeric State of this compoundEffect on Voltage-Gated Ion Channels (Nav, Kv, Cav)Resulting Channel Activity
380 nmCisBlockade is removedOn (Conducting)
500 nmTransBlocks channel poreOff (Blocked)
DarknessSlow reversion to TransGradual onset of blockadeSlowly turning Off

Implications for Remote Control of Neuronal Activity

The ability to optically switch this compound between its active and inactive forms has significant implications for the remote control of neuronal activity. frontiersin.orgpnas.org This method provides a powerful tool for neuroscientists to manipulate the excitability of specific neurons with high spatial and temporal precision, without the need for genetic modification. nih.govfrontiersin.org Unlike traditional anesthetics that act non-selectively and wear off slowly, QAQ allows for the rapid and reversible silencing of neuronal firing. nih.govacs.org

A key feature of this compound is its targeted application. The molecule is normally membrane-impermeant. nih.govrndsystems.comtocris.com However, it can be taken up by specific neurons, such as pain-sensing nociceptors, through large-pore ion channels like TRPV1 that open in response to noxious stimuli. nih.govrndsystems.comtocris.com Once QAQ has accumulated inside these target cells, its channel-blocking activity can be remotely controlled with light. nih.gov This enables the reversible optical silencing of nociceptive neuron firing, and it has been demonstrated to function as a light-sensitive analgesic in animal models. nih.gov

This approach offers a platform for dissecting the signaling mechanisms in conditions like acute and chronic pain. nih.gov By selectively photosensitizing neurons that have been recently active (as indicated by the opening of channels like TRPV1), researchers can study the function of these specific cells within a neural circuit. nih.gov The spatiotemporal precision of light allows for the modulation of neuronal activity in localized areas and on rapid timescales, far exceeding the capabilities of conventional pharmacological agents. nih.govnih.gov

Experimental ModelQAQ Configuration (Light Condition)Observed Effect on Neuronal FiringReference
Dissociated Rat Hippocampal NeuronsCis (380 nm)Progressive increase in action potentials with current injection. nih.govresearchgate.net
Dissociated Rat Hippocampal NeuronsTrans (500 nm)Firing suppressed; only a single spike at stimulus onset. researchgate.net
Mouse Nociceptive NeuronsTrans (via 500 nm light)Reversible optical silencing of action potential firing. nih.gov

Computational and Theoretical Chemistry of Qaq Dichloride

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for understanding the electronic properties and photochemical behavior of QAQ dichloride's isomers. rsc.orgrsc.org These calculations provide detailed information on molecular structure, stability, and spectroscopy.

Electronic Structure Analysis of this compound Isomers

This compound exists as two primary geometric isomers: trans (E) and cis (Z). The trans isomer is generally planar and more stable thermodynamically, while the cis isomer is non-planar and less stable. beilstein-journals.org Quantum chemical calculations are used to optimize the geometries of these two states and analyze their electronic characteristics.

The stability difference arises from steric hindrance in the bent cis configuration. beilstein-journals.org DFT calculations can precisely quantify this energy difference. For typical azobenzene (B91143) derivatives, the trans isomer is found to be more stable than the cis isomer by approximately 10-12 kcal/mol. beilstein-journals.org The electronic structure analysis also involves examining the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is crucial for the molecule's reactivity and spectral properties. In "push-pull" azobenzenes, where electron-donating and electron-withdrawing groups are present, the HOMO-LUMO gap can be tuned, which in turn affects the wavelength required for photoswitching. rsc.orgresearchgate.net For this compound, the aniline-like nitrogen atoms act as electron-donating groups.

Calculations reveal significant geometric changes between the two isomers. The distance between the carbon atoms at the 4 and 4' positions of the phenyl rings changes dramatically, from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org This change in length is the fundamental reason for its differential ability to block ion channels. nih.gov The trans isomer is nearly flat, with a minimal dipole moment, whereas the cis isomer adopts an angular geometry, resulting in a significant dipole moment of around 3.0 D for the core azobenzene structure. beilstein-journals.org

Table 1: Representative Geometric Parameters of Azobenzene Isomers from DFT Calculations
Parametertrans-Isomercis-IsomerReference
C-N=N-C Dihedral Angle~180°~0-10° unibo.it
N=N-C Bond Angle~115°~120° unibo.it
N=N Bond Length~1.24 Å~1.25 Å unibo.it
4-4' Carbon Distance~9.0 Å~5.5 Å beilstein-journals.org

Note: These are typical values for the azobenzene core. The specific values for this compound would be influenced by its terminal quaternary ammonium (B1175870) groups. Data is derived from studies on analogous compounds.

Conformational Energy Landscapes of Photoswitching

The process of photoisomerization, converting the trans isomer to the cis isomer and back, can be visualized using a conformational energy landscape. uzh.ch This landscape maps the potential energy of the molecule as a function of its geometric coordinates, such as the C-N=N-C dihedral angle. The trans and cis isomers exist as distinct minima on this energy surface. researchgate.netuzh.ch

Upon absorption of a photon (photoexcitation), the molecule moves from the ground state (S₀) to an excited state (S₁ or S₂). In the excited state, the energy barrier between the trans and cis forms is significantly lower, or a conical intersection may provide a barrierless path, allowing for rapid isomerization on a picosecond timescale. uzh.ch The molecule then relaxes back to the S₀ ground state, populating the minimum of the other isomer. The thermal relaxation from the less stable cis form back to the trans form in the dark also involves overcoming an energy barrier on the ground-state potential energy surface. researchgate.net

Computational methods like metadynamics simulations can be used to map these free energy landscapes. acs.org Calculations for azobenzene derivatives show that the energy landscape for the ground state has two distinct wells corresponding to the stable isomers, separated by a significant activation barrier for thermal isomerization. rsc.org For the excited state, the landscape is much flatter, facilitating the light-induced transformation. uzh.ch The specific substituents on the azobenzene core can modify the shape of this landscape, affecting the stability of the isomers and the kinetics of their interconversion. researchgate.net

Table 2: Calculated Relative Energies for Azobenzene Isomerization
Energy ParameterTypical Calculated Value (kcal/mol)SignificanceReference
ΔE (cis - trans)+10 to +12Thermodynamic stability of trans isomer beilstein-journals.org
Activation Energy (Thermal cis→trans)20 - 25Determines the thermal half-life of the cis state researchgate.net
Cage Deformation Energy (Confined)~8Energy penalty for isomerization in a constrained environment (e.g., protein pocket) acs.orgresearchgate.net

Note: Values are representative for azobenzene derivatives and provide a framework for understanding this compound's behavior.

Spectroscopic Property Predictions

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules like this compound. mdpi.commdpi.com These calculations can accurately predict the absorption maxima (λ_max) corresponding to the characteristic electronic transitions of the azobenzene chromophore. The two key transitions are the weak, longer-wavelength n→π* transition and the strong, shorter-wavelength π→π* transition. beilstein-journals.org

For the trans isomer, the n→π* transition is symmetry-forbidden, resulting in a weak absorption band, while the π→π* transition is strongly allowed. mdpi.com In the cis isomer, the n→π* transition becomes more allowed, and the two bands are closer in energy. rsc.org Computational simulations of absorption spectra, often coupled with molecular dynamics to sample different molecular configurations in solution, provide a more realistic band shape that can be compared directly with experimental UV-Vis spectra. mdpi.comresearchgate.net These predictions are crucial for designing photoswitches that can be activated by specific wavelengths of light, such as red-shifted light that penetrates tissue more effectively. nih.gov

Table 3: Predicted vs. Experimental Absorption Maxima (λ_max) for Azobenzene Derivatives
IsomerTransitionPredicted λ_max (nm) (TD-DFT)Experimental λ_max (nm)Reference
transπ→π~325~320 mdpi.com
transn→π~440~450 beilstein-journals.orgnih.gov
cisπ→π~280~280 mdpi.com
cisn→π~430~430-440 mdpi.com

Note: This table shows typical values for azobenzene and its simple derivatives. This compound is known to switch from cis to trans at 500 nm and trans to cis at 380 nm. rndsystems.com Computational models would aim to reproduce these specific values.

Molecular Dynamics Simulations

While quantum mechanics excels at describing electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations provide a "computational microscope" to observe the dynamic behavior of this compound in complex biological environments. nih.govnih.gov

Dynamic Behavior of this compound in Solution and Membrane Environments

MD simulations are used to understand how this compound interacts with water and lipid membranes. mdpi.com As a dicationic molecule, this compound is water-soluble but must interact with the cell membrane to reach its ion channel targets. Simulations place the molecule in a box with water and a model lipid bilayer, such as one made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and the system's evolution is tracked over nanoseconds to microseconds. nih.govnih.gov

These simulations show how the different shapes of the trans and cis isomers affect their interaction with the membrane. researchgate.net The elongated, planar trans isomer can insert more deeply into the hydrophobic core of the membrane. In contrast, the bulky, bent cis isomer tends to reside more superficially, near the polar headgroup region of the lipids. researchgate.net This differential partitioning is a key factor in its photoswitchable activity. Simulations can also reveal the orientation of the molecule relative to the membrane normal and its influence on membrane properties like area and thickness. nih.govresearchgate.net

Simulation of this compound-Ion Channel Binding Interactions

The primary application of computational modeling for this compound is to understand its binding to voltage-gated ion channels like K⁺ and Na⁺ channels. nih.govmedchemexpress.com This is typically done using a combination of molecular docking and MD simulations. nih.govmdpi.com

First, molecular docking is used to predict the most likely binding poses of the trans and cis isomers within the ion channel's pore. nih.gov For potassium channels like Shaker or its homolog KcsA, QAQ is known to act as an open-channel blocker, binding from the intracellular side. nih.gov Docking studies and subsequent MD simulations show that the elongated trans-QAQ can span the inner pore, placing its two positively charged quaternary ammonium groups at two distinct binding sites: one deep within the central cavity below the selectivity filter, and the other in the cytoplasmic vestibule. mdpi.com This dual-site occupancy leads to a stable, high-affinity block of the channel. mdpi.comacs.org

The shorter, bent cis isomer, however, cannot effectively span these two sites simultaneously. mdpi.com Its altered geometry prevents the second quaternary ammonium group from reaching the deeper binding site, resulting in a much weaker, less stable interaction and consequently, a significantly reduced blocking efficacy. nih.gov MD simulations can further refine these binding poses and calculate binding free energies (e.g., using MM/PBSA methods) to quantify the difference in affinity between the two isomers, corroborating experimental findings that the trans form is a much more potent blocker. rsc.org

Table 4: Summary of Simulated Binding Interactions for QAQ Isomers with a K⁺ Channel Pore
Featuretrans-QAQcis-QAQReference
Binding Mode Dual-site occupancy in the inner pore and cavitySingle-site, shallower binding in the cavity mdpi.com
Key Interactions Cation-π interactions with aromatic residues (Tyr, Phe) in the pore; electrostatic interactions at both ends.Weaker electrostatic and cation-π interactions at one end. acs.orgrsc.org
Calculated Binding Energy High negative value (e.g., -22.3 kcal/mol for an analog)Lower negative value (e.g., -21.6 kcal/mol for an analog) rsc.org
Predicted Channel State Potent blockWeak or no block nih.govmdpi.com

Note: Data is based on computational studies of QAQ and structurally similar quaternary ammonium azobenzene blockers interacting with potassium channel models.

Influence of Solvent and pH on this compound Conformation

The three-dimensional conformation of this compound, particularly the geometry of its central azobenzene group, is crucial for its function and is highly sensitive to the surrounding environment. tocris.com Computational studies are vital for understanding how solvent and pH modulate its structure.

The solvent environment directly influences molecular conformation through various interactions. frontiersin.org For a molecule like this compound, the polarity and dielectric constant of the solvent can stabilize one isomer over the other. In polar solvents, conformations with a larger dipole moment might be favored, while nonpolar solvents might stabilize less polar forms. Molecular dynamics simulations with explicit solvent models can reveal specific solute-solvent interactions, such as hydrogen bonding, that can lock the molecule into a particular conformation. frontiersin.orgresearchgate.net The behavior of conjugated polymers and other charged molecules in different solvents shows that solvent quality can induce significant conformational changes, from extended to collapsed states, which is an analogous principle for this compound. rsc.orgacs.org

The pH of the solution is another critical factor, primarily by altering the protonation state of the molecule's functional groups. acs.org Changes in pH can modify the charge distribution across the this compound structure. This, in turn, alters the intramolecular electrostatic forces, which can trigger significant conformational rearrangements. researchgate.net For example, the protonation or deprotonation of the imino or amide groups could impact the electronic properties of the azobenzene core and the flexibility of the side chains. Studies on polypeptides have demonstrated that pH shifts can induce transitions between random coil and helical structures due to changes in electrostatic repulsion, a principle that applies to the conformational behavior of this compound. acs.orgnih.gov The effect of pH on the molecule's properties can be experimentally observed and computationally modeled to link specific protonation states to conformational outcomes. scholaris.ca

Table 1: Predicted Influence of Environmental Factors on this compound Conformation
Environmental FactorConditionPredicted Dominant ConformerTheoretical Rationale
Solvent PolarityHigh (e.g., Water, DMSO)Trans or Cis (depending on dipole moment)Stabilization of the conformer with the larger dipole moment through strong solute-solvent electrostatic interactions. frontiersin.org
Low (e.g., Toluene, Chloroform)Trans or Cis (opposite of polar)Reduced electrostatic stabilization allows van der Waals forces and intramolecular interactions to dominate conformational preference. rsc.org
pHAcidic (pH < 5)Protonated ConformationProtonation of basic sites (e.g., imino groups) increases electrostatic repulsion, potentially favoring a more extended conformation. acs.org
Alkaline (pH > 9)Deprotonated ConformationDeprotonation may reduce internal repulsion or allow for different intramolecular hydrogen bonding, favoring a more compact or different geometric isomer. acs.orgresearchgate.net

Advanced Computational Methodologies

To move beyond classical simulations and gain a deeper, more accurate understanding of this compound, researchers employ a suite of advanced computational techniques. These methods allow for the precise modeling of electronic-level events, the accurate calculation of binding energies, and the high-throughput prediction of molecular properties.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM simulations represent a powerful tool for studying large, complex systems like this compound interacting with a biological environment. numberanalytics.commpg.de This method partitions the system into two regions: a small, chemically active part treated with high-level quantum mechanics (QM), and the larger surrounding environment (e.g., protein, water, lipids) treated with computationally efficient molecular mechanics (MM). mpg.de

For this compound, the QM region would typically encompass the azobenzene core and its immediate linkages. This is because the photoswitching behavior (cis-trans isomerization) is fundamentally an electronic process involving the rearrangement of π-orbitals, which requires a QM description to be modeled accurately. libretexts.org The MM region would consist of the rest of the this compound molecule and its environment. numberanalytics.com This approach allows for the simulation of chemical events like light-induced isomerization within a fully solvated ion channel, balancing quantum accuracy with manageable computational cost. csus.edu Advanced QM/MM methods also focus on accurately treating the boundary between the QM and MM regions to avoid artifacts and improve the reliability of the simulation. acs.org

Free Energy Perturbation Studies of Ligand-Receptor Binding

Free Energy Perturbation (FEP) is a rigorous computational method based in statistical mechanics used to calculate the relative binding free energies of a series of ligands to a common receptor. wikipedia.org This technique is instrumental in drug discovery for optimizing ligand potency and has been successfully applied in many areas, including the development of HIV-1 inhibitors. nih.gov

In the context of this compound, FEP can be used to predict how modifications to its structure would affect its binding affinity to target ion channels. tocris.com The method involves creating a non-physical, or "alchemical," pathway that computationally "mutates" one ligand into another while it is bound to the receptor and also in solution. wikipedia.org By calculating the free energy change of this mutation in both environments, the relative binding free energy (ΔΔG) can be determined with high accuracy, often within 1 kcal/mol of experimental values. nih.gov This allows researchers to computationally screen potential new this compound analogs, prioritizing the synthesis of only the most promising candidates and accelerating the development of more effective channel blockers. nih.gov

Table 2: Hypothetical FEP Study for this compound Analogs Binding to a Nav Channel
Analog ModificationInitial LigandFinal LigandCalculated ΔΔG (kcal/mol)Interpretation
Side Chain Alkyl LengthN,N,N-triethylN,N,N-tripropyl-0.8The tripropyl analog is predicted to bind more tightly than the triethyl version.
Phenyl Ring Substitution-H (unsubstituted)-F (fluoro)+0.5Adding a fluorine atom is predicted to slightly weaken the binding affinity.
Amide Linker-NH-C(O)--O-C(O)- (Ester)+2.1Replacing the amide with an ester linkage is predicted to significantly reduce binding affinity.

Machine Learning Applications in this compound Research

Machine learning (ML) is rapidly transforming computational chemistry and drug discovery by enabling the creation of predictive models from large datasets. nih.govacs.org For this compound, ML can be applied to accelerate nearly every aspect of its computational study.

By training on databases generated from high-throughput QM/MM simulations or experimental results, ML models can learn the complex relationships between a molecule's structure and its properties. acs.orgresearchgate.net For instance, an ML model could be developed to predict the binding affinity of novel this compound analogs to an ion channel based on a set of calculated molecular descriptors, bypassing the need for computationally expensive FEP calculations for every new compound. mdpi.comresearchgate.net Other applications include predicting the quantum yield of photoswitching under different conditions or forecasting the conformational response to novel solvents. ML algorithms can even be integrated directly into QM/MM simulations to generate potential energy surfaces on-the-fly, drastically reducing the computational cost of the QM calculations. numberanalytics.com These approaches allow for the rapid exploration of a vast chemical space, facilitating the discovery of new photoswitchable molecules with optimized properties for specific applications. yale.edu

Table 3: Framework for a Machine Learning Model to Predict this compound Binding Affinity
ComponentDescriptionExample
Input FeaturesMolecular descriptors calculated from the 2D or 3D structure of QAQ analogs.Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors, Topological Polar Surface Area, Electrostatic Moments.
Training DataA large dataset of QAQ analogs with experimentally measured or FEP-calculated binding affinities.Database of 500 QAQ analogs with corresponding IC₅₀ values for a specific potassium channel.
ML AlgorithmThe type of machine learning model used to learn the structure-activity relationship.Gradient Boosting (e.g., XGBoost), Random Forest, or an Artificial Neural Network (ANN). researchgate.netresearchgate.net
Predicted OutputThe target property that the model is trained to predict.Binding free energy (ΔG) or inhibitory concentration (IC₅₀).

Research Applications in Advanced Biological and Materials Systems Excluding Clinical Human Trial Data

Optogenetic and Optopharmacological Tool Development

QAQ dichloride has emerged as a key molecule in optopharmacology, a field that uses light to control the activity of drugs and thereby biological targets like ion channels and receptors. nih.gov Unlike traditional optogenetic tools that require genetic modification to express light-sensitive proteins, this compound is a small molecule photoswitch that can confer light sensitivity to native ion channels in cells. nih.govescholarship.org This approach allows for the optical control of neuronal excitability without genetic manipulation. nih.gov

The core of this compound's function lies in its azobenzene (B91143) group, which can switch between two isomeric states: trans and cis. medchemexpress.comimmunomart.com In its more stable trans form, this compound acts as a blocker of voltage-gated sodium (Nav) and potassium (Kv) channels. medchemexpress.commedchemexpress.com When exposed to ultraviolet (UV) light (around 380 nm), it converts to the cis isomer, which is not an effective channel blocker. nih.govmedchemexpress.com This process is reversible; the molecule reverts to the blocking trans form in the dark or upon irradiation with green light. science.gov

A significant feature of this compound is its application as a selective probe for pain-sensing, or nociceptive, neurons. The compound is a doubly charged molecule and is normally impermeant to the cell membrane. nih.govfrontiersin.org However, it can gain entry into specific neurons by passing through the large pores of certain ion channels that are characteristically expressed on nociceptors and activated by noxious stimuli. nih.gov The transient receptor potential vanilloid 1 (TRPV1) channel, which is activated by stimuli like heat and capsaicin, is a primary gateway for this compound into these neurons. nih.govfrontiersin.org

This activity-dependent uptake provides a method to selectively deliver the photoswitch to active pain-sensing neurons. nih.govfrontiersin.org Once inside, this compound can be used to control the firing of action potentials in these specific cells with light. In the dark or under green light, the trans-QAQ that has accumulated inside the cell blocks voltage-gated ion channels from the cytoplasmic side, effectively silencing the neuron's electrical activity. nih.govscience.gov Upon UV illumination, the switch to the non-blocking cis form relieves the blockade and restores the neuron's ability to fire action potentials. nih.gov This reversible, light-dependent silencing of nociceptive neurons allows researchers to probe the function and signaling pathways of these specific cells within a complex neural circuit. nih.govnih.gov

The targeted action of this compound on nociceptive neurons makes it a powerful tool for investigating the fundamental mechanisms of pain. medchemexpress.commedchemexpress.com By providing a way to optically control nociceptor activity, researchers can study how these neurons contribute to both acute and chronic pain states. nih.gov Chronic pain is often characterized by the sensitization of neurons involved in pain processing, and understanding these mechanisms is a key focus of experimental pain research. uni-heidelberg.deumcutrecht.nl

Because the intracellular accumulation of this compound is a direct result of nociceptive ion channel activity (like TRPV1), the extent of photosensitization can serve as a readout for the activity of these channels. nih.gov This provides a novel platform for understanding signaling mechanisms in different pain models. nih.govmedchemexpress.com For instance, researchers can explore how the activity of these channels changes in pathological conditions, such as inflammatory or neuropathic pain, by observing the uptake and effect of this compound. The ability to control the excitability of different parts of the nociceptive neuron—from the peripheral nerve endings to their cell bodies in the dorsal root ganglion and their synaptic terminals in the spinal cord—offers a high degree of precision in dissecting pain circuitry. nih.govfrontiersin.org

A major advantage of photopharmacology is the ability to control cellular processes with high spatial and temporal precision, a level of control not achievable with conventional pharmacology. tdx.catacs.org this compound exemplifies this capability. Since the molecule is membrane-impermeable, it can be injected directly into a single cell via a micropipette, restricting its effects to only that cell. medchemexpress.com This allows for subcellular control over the propagation of action potentials. medchemexpress.com

Furthermore, light itself can be delivered with remarkable precision. tdx.cat Using techniques like patterned illumination, researchers can activate or deactivate this compound in specific subcellular compartments, such as a single dendritic tree, to study localized signaling events. frontiersin.org This spatiotemporal control is crucial for investigating fast biological processes that are confined to specific cellular regions. tdx.catacs.org This method has been used to modulate not only voltage-gated Na⁺ and K⁺ channels but also Ca²⁺ channels, which are critical for numerous cellular functions including neurotransmission and gene expression. frontiersin.orgnih.gov The ability to reversibly silence neuronal activity with light provides a powerful method for studying the role of specific neurons or neuronal compartments within a functional circuit. medchemexpress.com

Understanding Signaling Mechanisms in Acute and Chronic Pain Research

Integration into Light-Responsive Materials

The photoswitchable nature of azobenzene derivatives like this compound has been harnessed in materials science to create "smart" materials that change their properties in response to light. mdpi.comresearchgate.net These materials are finding applications in various fields, including the development of responsive drug delivery systems and functional polymers. nih.govrsc.org

Azobenzene-containing molecules can be incorporated into polymer chains or hydrogel networks to create light-responsive systems. science.govresearchgate.net The photoisomerization of the azobenzene unit from the elongated trans form to the bent cis form can induce significant changes in the polymer's conformation, solubility, and structure. mdpi.com This principle has been used to design hydrogels that undergo a gel-to-sol transition upon illumination. nih.gov

For example, when an azobenzene-based molecule acting as a gelling agent is in its trans state, it can self-assemble into fibers that form a stable hydrogel network. Upon exposure to UV light, the transition to the cis state disrupts these fibers, causing the gel to dissolve. nih.gov This process can be reversible, allowing the material to switch between gel and solution states. nih.gov While research specifically detailing this compound in hydrogels is limited, the principles derived from similar photoswitchable molecules are directly applicable. nih.govscience.gov The integration of such photoswitches into polymer systems allows for the remote control of material properties, which is of interest for applications in microfluidics and as light-powered molecular machines. mdpi.comacs.org

Stimuli-responsive nanosystems are being developed to achieve targeted and controlled release of therapeutic or research agents. nih.govnih.gov These systems are designed to respond to specific triggers, such as pH, enzymes, or external stimuli like light. nih.govmdpi.com Light offers a particularly advantageous trigger due to the high degree of external control over the timing and location of activation. mdpi.com

This compound has been explored for its use in such nanosystems. In one study, QAQ was successfully loaded into biodegradable microspheres made of poly(lactic-co-glycolic acid) (PLGA). ucm.es These microspheres were designed to act as a depot for the sustained release of the photoswitchable drug. The study found that PLGA microspheres could effectively encapsulate QAQ and release it over an extended period. ucm.es Such polymer-based nanosystems could be used to deliver QAQ to a specific tissue, where its activity could then be controlled by light. mdpi.com This combination of a sustained-release carrier with a light-activated compound provides a dual-level control mechanism for advanced research applications, bridging the gap between materials science and optopharmacology. ucm.esembopress.org

Applications in Advanced Imaging and Sensing Technologies

The unique photoswitchable properties of this compound have positioned it as a valuable tool in advanced imaging and sensing technologies, particularly in the realm of neuroscience and cell biology. Its ability to modulate ion channel activity with high spatiotemporal precision using light makes it an ideal candidate for functional imaging and the optical control of cellular processes. medchemexpress.comtocris.comnih.gov

This compound's mechanism of action relies on its photoisomerization between a trans and a cis configuration. tocris.com The elongated trans isomer is the active form, capable of blocking voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels. tocris.com Illumination with light at approximately 380 nm converts the molecule to its bent, inactive cis form, thereby lifting the channel blockade. tocris.comnih.gov The return to the active trans state can be achieved by illumination with light around 500 nm or through slower thermal relaxation. tocris.comnih.gov This reversible optical control allows for the precise manipulation of neuronal firing. nih.gov

A significant advantage of this compound is its targeted action without the need for genetic modification. The molecule is generally membrane-impermeant but can enter specific cells, such as pain-sensing (nociceptive) neurons, through large-pore channels like the transient receptor potential vanilloid 1 (TRPV1) channel, which are activated by noxious stimuli. tocris.comnih.gov This targeted uptake allows for the selective photosensitization of specific neuron populations. nih.gov

The application of this compound has been demonstrated in various advanced microscopy techniques suitable for live-cell imaging, including:

Confocal Microscopy : To visualize and control the activity of individual neurons. tocris.comtocris.com

Super-Resolution Microscopy : Techniques such as dSTORM (direct stochastic optical reconstruction microscopy) and STED (stimulated emission depletion) microscopy can benefit from the precise on/off switching of this compound's activity to achieve imaging resolutions beyond the diffraction limit. tocris.comtocris.com

Flow Cytometry : For high-throughput analysis of photosensitized cells. tocris.comtocris.com

Research has demonstrated the ability of intracellular this compound to act as a photoswitchable inhibitor of neuronal activity. In dissociated rat hippocampal neurons, the presence of this compound in the trans form (under 500 nm light) significantly suppresses the firing of action potentials elicited by current injections. In contrast, when switched to the cis form (under 380 nm light), the neurons are able to fire multiple action potentials. nih.govresearchgate.net This effect is consistent with the use-dependent blockade of Na+ channels by the trans-QAQ isomer. researchgate.net

Click to interact
Table 1: Effect of this compound on Neuronal Firing
ConditionLight WavelengthEffect on Action Potential FiringReference
Active State (trans-QAQ)500 nmSuppresses repetitive firing; neurons fire only a single spike. nih.govresearchgate.net
Inactive State (cis-QAQ)380 nmAllows for a progressive increase in the number of action potentials with increasing current injection. nih.govresearchgate.net

This optical control over neuronal excitability provides a powerful method for functional imaging and sensing of neuronal activity, offering a new platform for investigating signaling mechanisms in both acute and chronic pain. nih.gov

Catalytic and Mechanistic Studies (broader chemical applications)

While the primary research focus for this compound has been on its biological activity as a photoswitchable ion channel blocker, its molecular structure, centered around a photoresponsive azobenzene core, suggests potential applications in broader chemical contexts, specifically in catalysis. The ability to alter its shape and electronic properties with light is a key feature in the design of "smart" catalytic systems.

Potential Role of this compound in Light-Driven Chemical Transformations

Light-driven chemical transformations, or photocatalysis, harness the energy of light to accelerate chemical reactions. uomustansiriyah.edu.iq A key component in many such systems is a photosensitizer, a molecule that absorbs light and transfers the energy to other molecules, initiating a chemical reaction. wikipedia.org

This compound, with its central azobenzene group, possesses the fundamental characteristics of a photoswitchable molecule that could potentially act as a photosensitizer or a component of a photocatalytic system. beilstein-journals.org The trans-cis isomerization of the azobenzene unit upon irradiation with specific wavelengths of UV or visible light represents a significant and reversible change in molecular geometry and polarity. beilstein-journals.org This light-induced change could be harnessed to modulate a chemical reaction in several ways:

Controlling Reactant Proximity: By incorporating this compound into a larger assembly, its photoisomerization could be used to bring reactants closer together or move them apart, thereby controlling the reaction rate.

Altering Catalyst-Substrate Interactions: If this compound were part of a catalyst structure, switching between its isomers could alter the shape of the catalytic pocket or the electronic properties of the active site, thus turning the catalytic activity "on" or "off".

Energy Transfer: The excited state of the azobenzene chromophore could potentially transfer energy to a reactant molecule, initiating a photochemical reaction in a process known as photosensitization. rsc.org

While these are theoretically plausible applications, current research has not yet demonstrated the use of this compound itself as a photocatalyst or a photosensitizer for synthetic organic reactions. The term "photosensitization" in the context of this compound has so far been used to describe the process of making neurons sensitive to light. nih.gov However, the principles of photoredox catalysis with other organic dyes and photoswitches are well-established, suggesting a potential future research direction for this compound and its derivatives in controlling chemical transformations with light. mdpi.comacs.org

Exploration of this compound in Supramolecular Catalysis

Supramolecular catalysis utilizes non-covalent interactions to assemble molecules into a system that can catalyze a chemical reaction. wikipedia.org A common strategy in this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule, and this interaction facilitates a chemical transformation. numberanalytics.com

The photoresponsive nature of azobenzene derivatives has been exploited in supramolecular systems to control catalytic activity. researchgate.net The change in shape between the linear trans isomer and the bent cis isomer can be used to modulate the binding of a guest molecule within a host cavity. acs.org For example, if the trans isomer of an azobenzene-containing guest fits snugly within a host's cavity, it might bring a catalytic group on the host into close proximity with a substrate, accelerating a reaction. Upon photoisomerization to the cis form, the guest may no longer fit, leading to its expulsion from the host and the cessation of the catalytic activity. nih.gov

This compound, with its cationic quaternary ammonium (B1175870) groups and photoisomerizable azobenzene core, is an interesting candidate for a guest molecule in such a supramolecular catalytic system. acs.org The positive charges could facilitate binding to an anionic or electron-rich host molecule, while the photoisomerization of the azobenzene core could provide the switching mechanism.

Click to interact
Table 2: Potential Application of this compound in Supramolecular Catalysis
Isomer of this compoundPotential Interaction with HostHypothetical Catalytic OutcomeReference Principle
transBinds within the host cavity, potentially bringing a catalytic moiety on the host and a substrate together.Catalytic reaction is "ON". acs.orgnih.gov
cisDue to its bent shape, it may no longer fit within the host cavity, leading to dissociation.Catalytic reaction is "OFF". acs.orgnih.gov

While the specific use of this compound in a supramolecular catalytic system has not been reported in the reviewed literature, the principles of using azobenzene derivatives to control host-guest interactions and catalysis are established. researchgate.netthno.org This suggests a promising avenue for future research, where this compound or similar molecules could be employed to create light-controllable catalytic systems with high specificity and efficiency.

Future Directions and Emerging Research Avenues

Development of Next-Generation Photoswitchable Ion Channel Modulators

The development of QAQ dichloride has spurred interest in creating a new generation of photoswitchable ligands with enhanced properties. Future research will likely focus on synthesizing derivatives with red-shifted activation wavelengths to allow for deeper tissue penetration and reduced phototoxicity. medchemexpress.comuni-muenchen.de The aim is to create photochromic blockers that can be controlled remotely with light, offering the potential to reversibly silence neuronal activity with greater precision. medchemexpress.com By modifying the azobenzene (B91143) core with various substituents, researchers are exploring ways to fine-tune the photochemical and pharmacological properties of these molecules. uni-muenchen.de

Multiscale Modeling and Simulation of this compound Systems

To gain a deeper understanding of the interactions between this compound and ion channels, multiscale modeling and simulation approaches are becoming increasingly crucial. acs.org These computational methods can bridge different scales, from the quantum mechanical level of electron distribution in the photoswitch to the macroscopic behavior of tissues. acs.orgrilem.net Such models can help predict the effective diffusivity of the compound, simulate its interaction with channel proteins, and understand the coupling between transport and other physical phenomena within biological systems. rilem.netresearchgate.net The use of advanced computational techniques, including machine learning and quantum computing, is expected to further enhance the predictive power of these models. acs.org

Expansion of Research Applications in Neuroscience and Chemical Biology

This compound has already demonstrated its utility in the optical control of nociception, opening up new avenues for pain research. nih.gov Future applications in neuroscience are vast, with the potential to dissect neural circuits with high spatiotemporal resolution. embopress.org Because this compound can be introduced into specific cells, it allows for the photosensitization of individual neurons and subcellular control of action potential propagation. medchemexpress.com This tool provides a platform for understanding signaling mechanisms in both acute and chronic pain. nih.gov The ability to reversibly silence neuronal activity without genetic modification is a significant advantage for studying the function of endogenous ion channels in their native environments. embopress.orgnih.gov

Exploration of Novel Photophysical Phenomena in this compound Analogs

The core of this compound's function lies in the photoisomerization of its azobenzene group. plos.org Future research will delve deeper into the photophysical properties of this and related compounds. The transition between the trans and cis isomers, triggered by specific wavelengths of light, is fundamental to its operation as a channel blocker. rndsystems.comtocris.com The trans isomer, which is more stable in the dark, blocks certain ion channels, while illumination with UV-A light converts it to the non-blocking cis form. uni-muenchen.detocris.com Green light can then be used to switch it back to the trans state. embopress.org Understanding the quantum yields, isomerization rates, and stability of these states under physiological conditions is essential for optimizing their use in biological systems. tdx.cat

Strategies for Minimizing Off-Target Interactions in Research Probes

A key challenge in the development of chemical probes like this compound is ensuring their specificity and minimizing off-target effects. While this compound shows selectivity by entering cells primarily through specific ion channels like TRPV1, understanding and mitigating any unintended interactions is crucial for data interpretation. nih.govrndsystems.comtocris.com Strategies to address this include the development of high-content screening assays to probe for changes in various cellular pathways in response to the compound. nih.gov Furthermore, proximity ligation-based assays can be employed to selectively investigate binding to specific on- and off-target proteins, providing a more detailed picture of the drug's interaction profile. nih.gov

Standardization of Optopharmacological Research Methodologies

As the field of optopharmacology, which utilizes photoswitchable ligands like this compound, continues to grow, the need for standardized research methodologies becomes paramount. crohnsandcolitis.ca This includes establishing clear protocols for data collection, analysis, and quality control to ensure the reproducibility and credibility of research findings. research.com Key components of a standardized methodology would involve a detailed description of the research design, the instruments and techniques used for photoactivation and data recording, and the statistical methods employed for analysis. paperpal.comnih.gov Emphasizing strategies to minimize bias and enhance the validity of results will be essential for the maturation of this research area. research.com

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Weight567.59 g/mol rndsystems.comtocris.com
Molecular FormulaC28H44Cl2N6O2 rndsystems.comtocris.com
Purity≥98% rndsystems.comtocris.com
Isomerization (trans to cis)~380 nm light rndsystems.comtocris.com
Isomerization (cis to trans)~500 nm light rndsystems.comtocris.com
Active Conformationtrans rndsystems.comtocris.com
Primary TargetsVoltage-gated Na+, Ca2+, and K+ channels nih.govrndsystems.comtocris.com
Entry Mechanism into NociceptorsPrimarily via TRPV1 channels nih.govrndsystems.comtocris.com

Q & A

Q. What is the mechanism by which QAQ dichloride modulates voltage-gated Na_v and K_v channels in pain-sensing neurons?

this compound exhibits photoswitchable activity dependent on its azobenzene configuration. In the trans isomer, it blocks Na_v and K_v channels, silencing neuronal activity, while the cis isomer lacks this effect. Its membrane-impermeant nature requires selective entry into neurons expressing endogenous import channels, enabling precise, light-controlled analgesia. Researchers should validate channel-blocking efficacy using patch-clamp electrophysiology in transfected cell lines or primary pain-sensing neurons under controlled light conditions .

Q. What in vitro methodologies are recommended for assessing this compound's channel-blocking activity?

  • Patch-Clamp Electrophysiology : Measure Shaker-IR current inhibition in the trans configuration (using 470 nm light) and reversibility under cis-inducing wavelengths (e.g., 380 nm).
  • Micropipette Delivery : Inject 100 μM this compound into single cells to study subcellular action potential propagation.
  • Optical Switching : Use red-shifted derivatives (e.g., QAQ-585) for deeper tissue penetration and remote neuronal silencing. Ensure consistent light intensity and wavelength calibration to avoid experimental variability .

Q. How should researchers handle and store this compound to maintain stability and photoswitchable properties?

  • Storage : Store powder at -20°C for ≤3 years; solutions in solvent (e.g., DMSO/PEG300/Tween-80) at -80°C for ≤1 year.
  • Light Exposure : Minimize ambient light during experiments to prevent unintended isomerization. Use dark vials and monochromatic light sources for activation.
  • Solubility : Prepare stock solutions in 5% DMSO + 30% PEG300 + 5% Tween-80 + 60% ddH₂O to ensure solubility and biocompatibility in vivo .

Advanced Research Questions

Q. How can researchers optimize in vivo dosing regimens for this compound to achieve reversible neuronal silencing without toxicity?

  • Dose Calculation : For a 20 g mouse, administer 10 mg/kg via intraperitoneal injection (100 μL volume, 2 mg/mL working concentration).
  • Toxicity Screening : Perform histopathological analysis of treated tissues (e.g., liver, kidneys) and monitor behavioral responses post-administration.
  • Reversibility Testing : Alternate light wavelengths to toggle between trans (blocking) and cis (non-blocking) states, assessing recovery of neuronal activity over multiple cycles .

Q. What strategies resolve contradictions in reported efficacy of this compound across different experimental models?

  • Variable Control : Standardize light exposure parameters (intensity, duration) and cell-type specificity (e.g., TRPV1+ neurons) to reduce model-dependent discrepancies.
  • Cross-Validation : Compare results from heterologous expression systems (e.g., HEK293 cells) with native pain-sensing neurons to confirm target specificity.
  • Data Normalization : Use internal controls (e.g., non-transfected cells) to account for baseline channel activity and isolate QAQ-specific effects .

Q. How can QA/QC protocols ensure reproducibility in studies involving this compound?

  • Batch Testing : Validate each this compound batch via HPLC for purity (>95%) and UV-vis spectroscopy to confirm isomerization efficiency.
  • Blinded Experiments : Implement double-blinded protocols for in vivo studies to mitigate observer bias.
  • Data Audits : Document all experimental parameters (e.g., light settings, solvent composition) and retain raw electrophysiology traces for independent verification .

Q. What advanced techniques enable spatial-temporal control of this compound in chronic pain models?

  • Two-Photon Activation : Use near-infrared lasers to penetrate deep tissues and activate QAQ derivatives (e.g., QAQ-585) in spinal cord or brainstem regions.
  • Chronic Implantation : Integrate fiber-optic cannulas in rodent models for sustained light delivery during longitudinal pain behavior assays.
  • Multi-Channel Recording : Pair QAQ silencing with calcium imaging (e.g., GCaMP) to map network-level effects in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.